6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one
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Overview
Description
6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H10N2O2. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with methoxyacetaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the quinazolinone ring.
Scientific Research Applications
6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4a,8a-Dihydroquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
6-Hydroxy-4a,8a-dihydroquinazolin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.
6-Chloro-4a,8a-dihydroquinazolin-4(3H)-one: The presence of a chlorine atom can significantly alter its reactivity and biological activity.
Uniqueness
6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-methoxy-4a,8a-dihydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5,7-8H,1H3,(H,10,11,12) |
InChI Key |
XLRCJVBIMVIJBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(C=C1)N=CNC2=O |
Origin of Product |
United States |
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